molecular formula C₁₂H₂₂N₂O₂ B1144843 N-Boc-endo-3-aminotropane CAS No. 744183-20-8

N-Boc-endo-3-aminotropane

Cat. No.: B1144843
CAS No.: 744183-20-8
M. Wt: 226.32
InChI Key:
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Description

N-Boc-endo-3-aminotropane, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₂N₂O₂ and its molecular weight is 226.32. The purity is usually 95%.
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Scientific Research Applications

  • Selective Protection of Amino Groups : N-Boc-endo-3-aminotropane derivatives are used for the selective protection of amino groups in organic synthesis. For example, tert-butoxycarbamate (Boc) is employed for the protection of endocyclic amino groups in compounds like 3-aminopyrazoles, aiding in subsequent chemical modifications (Orsini et al., 2005).

  • Polymer Synthesis : Boc-protected amino groups, including those derived from this compound, are integral in polymer chemistry. For example, the polymerization of amino acid-derived norbornene monomers using a ruthenium catalyst is facilitated by Boc protection (Sutthasupa et al., 2009).

  • Solid-Phase Peptide Synthesis : this compound derivatives are used in solid-phase peptide synthesis. For example, the use of 3-nitro-4-(N-protected aminomethyl)benzoic acids with Boc protection facilitates the synthesis of peptide amides (Hammer et al., 2009).

  • Protection and Activation of Amino Groups : this compound is useful in the protection and activation of amino groups during chemical synthesis. Its utilization helps in achieving high yields and selectivity in various reactions (Heydari et al., 2007).

  • Peptide Chemistry : this compound derivatives are utilized in peptide chemistry, especially in the synthesis of cyclic and unsymmetrical disulfides using solid-phase synthesis techniques (Matsueda et al., 1981).

  • Synthesis of Constrained Carbocyclic Amino Acids : The Diels-Alder reaction of N-Boc-amino-3-nitroacrylate leads to the synthesis of constrained carbocyclic amino acids, which are valuable in medicinal chemistry and drug design (Caputo et al., 2006).

  • Native Chemical Ligation : this compound derivatives are used in native chemical ligation methods for peptide synthesis, offering an efficient way to cap peptides and facilitate ligations (Crich & Banerjee, 2007).

  • Synthesis of Peptidomimetics and Biologically Active Compounds : These derivatives are employed in the synthesis of peptidomimetics and biologically active compounds, especially those based on the triazole scaffold (Ferrini et al., 2015).

Mechanism of Action

Target of Action

N-Boc-endo-3-aminotropane is primarily used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This makes it a target for the action of this compound.

Mode of Action

This compound has been shown to be highly reactive and to undergo many reactions, including nucleophilic substitution and addition reactions . The compound can be reacted with alkyl halides to form amines, or with nitroalkanes to form oximes . These reactions are crucial in the synthesis of tropane-derived CCR5 receptor antagonists.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the compounds it helps synthesize. As a reagent in the synthesis of tropane-derived CCR5 receptor antagonists, its primary result of action would be the creation of these antagonists, which can block the CCR5 receptor and potentially influence immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C This suggests that the compound’s stability and reactivity may be affected by factors such as temperature, light, and the presence of oxygen

Safety and Hazards

When handling N-Boc-endo-3-aminotropane, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray . It is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Future Directions

N-Boc-endo-3-aminotropane is a versatile intermediate for the synthesis of diverse chemical compounds and is also used in research as a reagent . It has been shown to be highly reactive and to undergo many reactions, including nucleophilic substitution and addition reactions .

Relevant Papers An efficient method for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . This procedure simplified the workup and was performed on a multikilogram scale in a reproducible manner to yield (3 R )- N -Boc-3-aminoazepane with 99.2% ee and 97.0% purity .

Properties

IUPAC Name

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEPNCNBWESN-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207405-68-3, 744183-20-8
Record name tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Record name rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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